molecular formula C17H18ClN3O B1207846 Benzonaphthyridone CAS No. 28907-44-0

Benzonaphthyridone

Cat. No.: B1207846
CAS No.: 28907-44-0
M. Wt: 315.8 g/mol
InChI Key: DZXCWDAAGKRZPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include 1,3-dicyclohexylcarbodiimide (DCC) and benzotriazol-1-yloxytris(dimethylamino)phosphonium (BOP) reagent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzonaphthyridone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Benzonaphthyridone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular signaling pathways.

    Medicine: Investigated for its potential as a PDE4 inhibitor, which can be useful in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes. By inhibiting PDE4, Benzonaphthyridone increases cAMP levels, leading to the suppression of inflammatory and immune cell activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonaphthyridone is unique due to its specific substitution pattern, which enhances its selectivity and potency as a PDE4 inhibitor. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

28907-44-0

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

7-chloro-10-[3-(dimethylamino)propyl]benzo[b][1,8]naphthyridin-5-one

InChI

InChI=1S/C17H18ClN3O/c1-20(2)9-4-10-21-15-7-6-12(18)11-14(15)16(22)13-5-3-8-19-17(13)21/h3,5-8,11H,4,9-10H2,1-2H3

InChI Key

DZXCWDAAGKRZPA-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=C1N=CC=C3

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=C1N=CC=C3

Related CAS

28907-45-1 (hydrochloride)

Synonyms

10-(3-dimethylaminopropyl)-7-chlorobenzo(b)(1,8)naphthyrid-5-one
benzonaphthyridone
benzonaphthyridone hydrochloride
IF C-45

Origin of Product

United States

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